(5-Chloro-2-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS No.: 2034577-73-4
Cat. No.: VC5019272
Molecular Formula: C17H18ClN3O4
Molecular Weight: 363.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034577-73-4 |
|---|---|
| Molecular Formula | C17H18ClN3O4 |
| Molecular Weight | 363.8 |
| IUPAC Name | (5-chloro-2-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H18ClN3O4/c1-23-14-4-3-11(18)9-13(14)17(22)21-8-5-12(10-21)25-16-15(24-2)19-6-7-20-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3 |
| Standard InChI Key | SRFYITZMHLFXRG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Introduction
Chemical Structure and Properties
The compound belongs to the methanone class, featuring a central pyrrolidine ring substituted with oxygen-linked aromatic systems. Its IUPAC name, (5-chloro-2-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone, reflects its three primary components:
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A 5-chloro-2-methoxyphenyl group providing electron-withdrawing and hydrophobic characteristics.
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A pyrrolidine ring serving as a conformational scaffold.
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A 3-methoxypyrazin-2-yloxy moiety introducing nitrogen-rich heterocyclic functionality .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₄ | |
| Molecular Weight | 363.8 g/mol | |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |
| InChIKey | HPUPFEJEUFXJOD-UHFFFAOYSA-N | |
| CAS Registry | 2034498-99-0 |
The chlorine atom at the 5-position of the phenyl ring enhances electrophilicity, while the methoxy groups on both the phenyl and pyrazine rings contribute to solubility and hydrogen-bonding capacity . The pyrrolidine’s tertiary nitrogen may facilitate interactions with biological targets, such as enzymes or receptors requiring cationic or hydrogen-bonding partners .
Physicochemical Characteristics
Key physicochemical properties remain partially characterized:
Solubility and Stability
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Solubility: Current data are unavailable, but methoxy and pyrrolidine groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA).
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Stability: The compound likely degrades under strong acidic or basic conditions due to hydrolyzable ether and amide bonds. Storage at -20°C in inert atmospheres is recommended for long-term preservation.
Spectroscopic Data
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Mass Spectrometry: Expected molecular ion peak at m/z 363.8 (M⁺), with fragmentation patterns arising from cleavage of the pyrrolidine-pyrazine ether bond.
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NMR: ¹H NMR would reveal signals for the methoxy groups (~δ 3.8–4.0 ppm), pyrrolidine protons (δ 1.8–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
Analytical and Characterization Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
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Mobile Phase: Gradient of acetonitrile/water (0.1% TFA).
X-ray Crystallography
Future Research Directions
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Synthetic Optimization: Develop scalable routes with higher yields and fewer protection steps.
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Target Identification: Screen against kinase panels and bacterial assays to identify primary biological targets.
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ADMET Profiling: Assess pharmacokinetics, metabolic stability, and toxicity in vitro.
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